
(1,7-Naphthyridin-8-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,7-Naphthyridin-8-yl)methanamine hydrochloride is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of a naphthyridine ring, which is a fused bicyclic structure containing nitrogen atoms The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water and other polar solvents
Méthodes De Préparation
The synthesis of 1-(1,7-naphthyridin-8-yl)methanamine hydrochloride can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another approach involves the hydroamination of terminal alkynes followed by Friedländer cyclization . Industrial production methods often utilize metal-catalyzed synthesis and ring expansion reactions to achieve higher yields and purity .
Analyse Des Réactions Chimiques
1-(1,7-Naphthyridin-8-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of naphthyridine derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced naphthyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the naphthyridine ring, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include strong acids, bases, and metal catalysts.
Applications De Recherche Scientifique
1-(1,7-Naphthyridin-8-yl)methanamine hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(1,7-naphthyridin-8-yl)methanamine hydrochloride involves its interaction with molecular targets such as bacterial DNA and enzymes. The compound can intercalate into the DNA structure, disrupting the replication process and leading to bacterial cell death . Additionally, it can inhibit the activity of certain enzymes involved in bacterial metabolism, further contributing to its antimicrobial effects .
Comparaison Avec Des Composés Similaires
1-(1,7-Naphthyridin-8-yl)methanamine hydrochloride can be compared with other naphthyridine derivatives such as:
1,8-Naphthyridine: Known for its antibacterial properties and used in the development of fluoroquinolone antibiotics.
1,5-Naphthyridine: Exhibits a variety of biological activities and is used in medicinal chemistry.
1,6-Naphthyridine: Used in the synthesis of metal complexes and has applications in materials science
Propriétés
Formule moléculaire |
C9H10ClN3 |
|---|---|
Poids moléculaire |
195.65 g/mol |
Nom IUPAC |
1,7-naphthyridin-8-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H9N3.ClH/c10-6-8-9-7(3-5-11-8)2-1-4-12-9;/h1-5H,6,10H2;1H |
Clé InChI |
KNCRRMHWZJNBFD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=NC=C2)CN)N=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


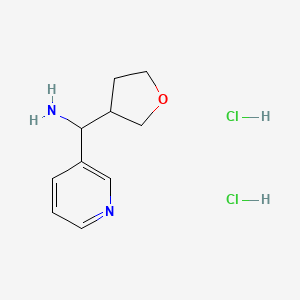
![1-{5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B13518025.png)
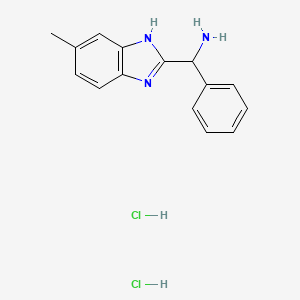
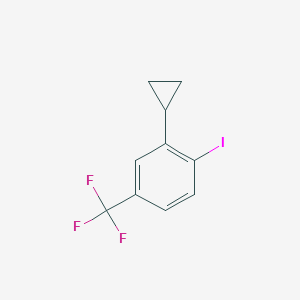
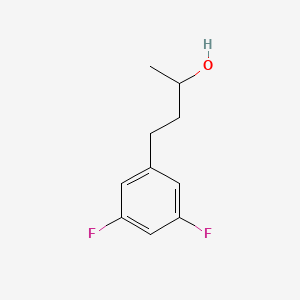
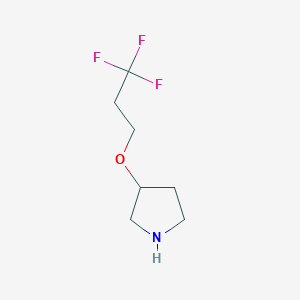
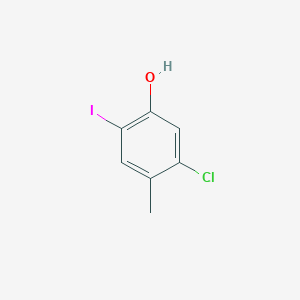
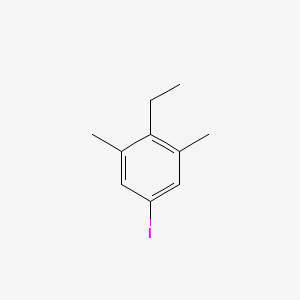
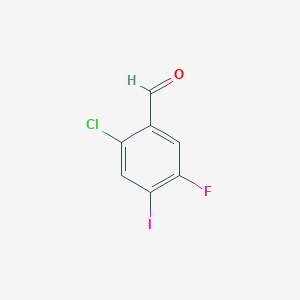
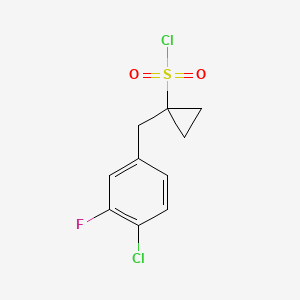

![8-Ethyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13518107.png)
![4,4-Dimethyl-2-pyridin-3-yl-2,3,3a,9b-tetrahydrofuro[3,2-c]chromene-7-carboxylic acid](/img/structure/B13518121.png)
![3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine](/img/structure/B13518124.png)
